5'-O-TBDMS-Bz-dA

Protecting group stability Oligonucleotide synthesis Silyl ether chemistry

5'-O-TBDMS-Bz-dA is a dual-protected 2'-deoxyadenosine derivative optimized for orthogonal deprotection strategies in RNA synthesis. Its acid-stable TBDMS group enables high-yield conversion to 2',3'-di-O-TBDMS intermediates, circumventing depurination issues inherent to DMT-based approaches. Ideal for multi-benzoylated adenosine derivative synthesis and complex oligonucleotide assembly requiring fluoride-labile 5'-protection.

Molecular Formula C23H31N5O4Si
Molecular Weight 469.6 g/mol
CAS No. 51549-39-4
Cat. No. B1463889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-TBDMS-Bz-dA
CAS51549-39-4
Molecular FormulaC23H31N5O4Si
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O
InChIInChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)31-12-17-16(29)11-18(32-17)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1
InChIKeyBJZZQJFYKQPUGO-RCCFBDPRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-TBDMS-Bz-dA (CAS 51549-39-4): Protected Deoxyadenosine Intermediate for High-Fidelity Oligonucleotide Synthesis


5'-O-TBDMS-Bz-dA (N6-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine, CAS 51549-39-4) is a dual-protected 2'-deoxyadenosine derivative . The compound features a tert-butyldimethylsilyl (TBDMS) protecting group at the 5'-hydroxyl position and a benzoyl (Bz) group at the exocyclic N6 amine of the adenine base . Molecular formula C23H31N5O4Si, molecular weight 469.61 g/mol, and a typical purity specification of ≥97% by HPLC . It is commercially available from multiple research chemical suppliers as a white to off-white solid .

Why 5'-O-TBDMS-Bz-dA Cannot Be Substituted with 5'-O-DMT Analogs Without Consequence


The choice of 5'-hydroxyl protecting group fundamentally dictates the orthogonal protection strategy, synthetic pathway design, and ultimate product purity in oligonucleotide assembly [1]. The TBDMS group and the dimethoxytrityl (DMT) group are not interchangeable: TBDMS is acid-stable and requires fluoride-based cleavage, whereas DMT is acid-labile and cleaved under mild acidic conditions [2]. Substituting 5'-O-TBDMS-Bz-dA with a 5'-O-DMT-Bz-dA analog in a synthetic sequence designed for TBDMS 5'-protection would result in premature detritylation, exposing the 5'-hydroxyl to undesired coupling or side reactions [1]. Conversely, TBDMS protection offers enhanced hydrolytic stability relative to the acid-sensitive DMT group, making it the enabling choice for synthetic routes that involve acidic intermediates or require orthogonal deprotection of the 5'-hydroxyl independent of base and phosphate protecting groups [3].

Quantitative Differentiation of 5'-O-TBDMS-Bz-dA: Evidence-Based Comparison Against Alternative Protecting Group Strategies


Comparative Stability Hierarchy: TBDMS vs. DMT at the 5'-Hydroxyl Position

The relative stability of protecting groups in nucleoside chemistry follows a well-defined hierarchy established through systematic cleavage studies. The stability order of different protecting groups is phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT, positioning the 5'-O-TBDMS group in 5'-O-TBDMS-Bz-dA as substantially more stable than the 5'-O-DMT group found in conventional DNA synthesis phosphoramidites [1]. This hierarchy is derived from chemoselective cleavage experiments using tetrabutylammonium tribromide (TBATB) in methanol, which demonstrated selective TBDMS ether cleavage in the presence of benzoyl (Bz), acetyl (Ac), benzyl (Bn), and TBDPS groups with high yields and fast reaction kinetics [1].

Protecting group stability Oligonucleotide synthesis Silyl ether chemistry

Synthetic Yield Advantage: TBDMS as Temporary 5'-Protecting Group vs. DMTr in Multibenzoylation

In the multibenzoylation of nucleosides requiring a free 5'-hydroxyl group in the final product, the choice of temporary 5'-protecting group directly impacts synthetic efficiency. A comparative synthetic study demonstrated that employing TBDMS rather than the more commonly used dimethoxytrityl (DMTr) as a temporary 5'-OH protecting group of the starting nucleoside provides the expected multibenzoylated products in nearly quantitative yields, thereby substantially reducing the cost and effort of synthesis [1]. This methodological advantage stems from the acid stability of TBDMS, which tolerates the benzoylation conditions without premature deprotection or side reactions that plague DMTr-based approaches [1].

Nucleoside benzoylation Synthetic methodology Process optimization

Selective 5'-Desilylation Efficiency: TFA/THF/H2O System for Trisilylated Nucleosides

Selective removal of the 5'-TBDMS group in the presence of secondary (2'- and 3'-) TBDMS ethers is a critical step in preparing 2',3'-di-O-TBDMS protected nucleosides. Comparative evaluation of deprotection conditions demonstrated that traditional 80% aqueous acetic acid yielded either no reaction at room temperature for 10 hours or complete deprotection at 100°C within 3 hours when applied to N6-benzoyl-2',3',5'-tri-O-TBDMS adenosine, with additional side reactions including 2',5'- and 3',5'-didesilylation and glycosidic linkage cleavage [1]. In contrast, the optimized TFA-H2O-THF (1:1:4) system at 0°C achieved quantitative transformation of 2',3',5'-tri-O-TBDMS nucleosides into the desired 2',3'-disilylated derivatives with excellent yields of pure products and complete absence of depurination or depyrimidination side reactions [1].

Selective deprotection Silyl ether cleavage Nucleoside derivatization

TBDMS Ether Stability Under Formic Acid Conditions: Orthogonal Protection Advantage

The orthogonal nature of TBDMS protection relative to triethylsilyl (TES) ethers has been quantitatively demonstrated in chemoselective deprotection studies. Under conditions using formic acid in methanol (5-10%) or in methylene chloride (2-5%), TES ethers are efficiently and selectively deprotected with excellent yields, while TBDMS ethers remain completely unaffected [1]. This differential reactivity enables synthetic sequences where a TES-protected hydroxyl can be liberated without disturbing a TBDMS-protected 5'-position, a capability not available when using DMT protection which would be cleaved under the same acidic conditions.

Chemoselective deprotection Orthogonal synthesis Silyl ether stability

TBDMS Protection Yield in Phosphoramidite Building Block Synthesis

The efficiency of TBDMS introduction as a 5'-protecting group in phosphoramidite building block synthesis has been quantified in a standardized protocol for modified nucleosides. Protection of the hydroxyl group with TBDMS provided the intermediate in 95% yield, establishing a benchmark for this transformation in the context of solid-phase oligonucleotide synthesis building blocks [1]. While this data derives from 5-hydroxymethyl-2'-deoxycytidine rather than 2'-deoxyadenosine, it represents class-level evidence for the efficiency of TBDMS silylation of primary hydroxyls in nucleoside systems. The method enabled efficient incorporation into oligonucleotides by solid-phase synthesis and a one-step deprotection procedure to cleanly remove all protecting groups [1].

Phosphoramidite synthesis Nucleoside protection Synthetic efficiency

Optimal Application Scenarios for 5'-O-TBDMS-Bz-dA Based on Quantified Performance Differentiation


Synthesis of 2',3'-Di-O-TBDMS Protected Nucleosides via Selective 5'-Desilylation

Based on the quantitative demonstration that TFA-H2O-THF (1:1:4) at 0°C achieves clean 5'-desilylation of trisilylated nucleosides without depurination [1], 5'-O-TBDMS-Bz-dA is the optimal starting material for preparing 2',3'-di-O-TBDMS adenosine derivatives. Laboratories requiring these intermediates for RNA synthesis or modified oligonucleotide construction should select this compound over alternative starting materials due to the established, high-yielding deprotection protocol that avoids the glycosidic cleavage observed with acetic acid methods [1].

Multibenzoylated Nucleoside Synthesis Requiring Free 5'-Hydroxyl Groups

When the synthetic objective is a multibenzoylated nucleoside bearing a free 5'-hydroxyl group, the evidence from comparative synthetic studies indicates that TBDMS-protected starting materials provide nearly quantitative yields versus the lower-efficiency DMTr-based approach [2]. Researchers synthesizing benzoylated adenosine derivatives for subsequent phosphorylation or phosphoramidite conversion should procure 5'-O-TBDMS-Bz-dA rather than 5'-O-DMT-Bz-dA to minimize synthetic steps and maximize product recovery [2].

Orthogonal Protection Strategies Requiring Acid-Stable 5'-Protection

For synthetic sequences that require acidic conditions that would cleave DMT protection, the stability hierarchy data demonstrates that 5'-O-TBDMS-Bz-dA provides greater resistance to acid-catalyzed deprotection than 5'-O-DMT analogs [3]. This compound is the indicated choice for protocols involving sequential deprotection steps or where the 5'-hydroxyl must remain protected during acid-catalyzed transformations of other functional groups. The additional orthogonal stability of TBDMS under formic acid conditions (where TES ethers are selectively cleaved) further expands the range of compatible synthetic manipulations [4].

Phosphoramidite Building Block Preparation for Modified Oligonucleotide Synthesis

Based on the established 95% silylation yield for TBDMS protection of nucleoside hydroxyl groups [5], 5'-O-TBDMS-Bz-dA represents a high-efficiency intermediate for subsequent conversion to the corresponding 3'-phosphoramidite. Laboratories producing custom phosphoramidite building blocks for solid-phase oligonucleotide synthesis should consider this compound as a reliable, high-purity starting material that minimizes losses during the critical protection steps [5].

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